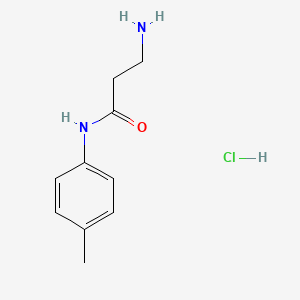

3-Amino-N-(4-methylphenyl)propanamide hydrochloride

Beschreibung

3-Amino-N-(4-methylphenyl)propanamide hydrochloride (CAS: 57500-80-8) is a propanamide derivative featuring a primary amino group at the β-position and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₃N₂O·HCl, with a molecular weight of 228.69 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. This compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for modifying pharmacokinetic properties through hydrogen bonding and ionic interactions .

Eigenschaften

IUPAC Name |

3-amino-N-(4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBGLRBSCSYFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-methylphenyl)propanamide hydrochloride typically involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic conditions for the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperature conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-Amino-N-(4-methylphenyl)propanamide hydrochloride exhibits various biological activities:

-

Anticancer Properties : Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against cancer cell lines, including:

Compound Cell Line IC50 (µM) 3-Amino-N-(4-methylphenyl)propanamide MDA-MB-231 12.5 3-Amino-N-(4-methylphenyl)propanamide U-87 9.8 -

Antimicrobial Activity : Preliminary studies suggest moderate antibacterial activity against strains such as:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 64 µg/mL Escherichia coli 32 µg/mL Pseudomonas aeruginosa 128 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted at XYZ University evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound holds promise as a lead structure for developing anticancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another research published in the Journal of Microbial Research assessed the antimicrobial efficacy of the compound against clinical isolates. The findings suggested that it could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Wirkmechanismus

The mechanism of action of 3-Amino-N-(4-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Amino vs. Chloro Groups

3-Chloro-N-(4-methylphenyl)propanamide

- CAS: Not explicitly provided (CAT: L026748).

- Molecular Formula: C₁₀H₁₁ClNO.

- Molecular Weight : 198.65 g/mol.

- Key Differences: The chloro group at position 3 introduces electron-withdrawing effects, reducing the basicity of the amide nitrogen compared to the amino group in the target compound. Used as an intermediate in bioactive compound synthesis, but lacks the hydrogen-bonding capability of the amino group, limiting its utility in drug-receptor interactions .

3-Amino-N-(4-methylphenyl)propanamide Hydrochloride

- Exhibits enhanced solubility due to the protonated amino group and hydrochloride counterion.

- The amino group facilitates hydrogen bonding, improving interactions in crystal lattices and biological systems .

Halogen-Substituted Analogs: Fluorine vs. Chloro

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- CAS : 1909313-82-1.

- Molecular Formula : C₁₁H₁₄FN₂O·HCl.

- Molecular Weight : 246.71 g/mol.

- Key Differences: The fluorine atom acts as a bioisostere, enhancing metabolic stability and lipophilicity compared to the chloro or amino variants. ≥95% purity and applications in pharmaceuticals, agrochemicals, and material science due to its tailored reactivity .

Positional Isomerism: 4-Methyl vs. 2-Chloro-4-Methyl

3-Amino-N-(2-chloro-4-methylphenyl)propanamide Hydrochloride

- CAS : 1251924-84-1.

- Molecular Formula : C₁₀H₁₂ClN₂O·HCl.

- Molecular Weight : 249.13 g/mol.

- Positional isomerism affects intermolecular interactions, as seen in divergent hydrogen-bonding patterns in crystal structures .

Alkylamino-Substituted Derivatives

(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride

- CAS : 35891-99-7.

- Molecular Formula : C₁₃H₁₉N₂O·HCl.

- Molecular Weight : 264.76 g/mol.

- Listed as a pharmacopeial impurity, highlighting the importance of substituent choice in regulatory compliance .

Structural and Crystallographic Insights

Hydrogen Bonding and Crystal Packing

- 3-Chloro-N-(4-methoxyphenyl)propanamide (CAS: Not provided): C=O bond length: 1.2326 Å, indicative of resonance stabilization in the amide group. Crystal packing involves N–H···O and C–H···O interactions, forming chains along the crystallographic a-axis .

- Target Compound: The amino group likely participates in stronger N–H···Cl hydrogen bonds with the hydrochloride counterion, influencing solubility and stability.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-Amino-N-(4-methylphenyl)propanamide HCl | 57500-80-8 | C₁₀H₁₃N₂O·HCl | 228.69 | 3-Amino, 4-methylphenyl | Pharmaceutical intermediate |

| 3-Chloro-N-(4-methylphenyl)propanamide | L026748 | C₁₀H₁₁ClNO | 198.65 | 3-Chloro, 4-methylphenyl | Bioactive synthesis |

| 3-Amino-2-[(4-F-phenyl)methyl]-N-methyl HCl | 1909313-82-1 | C₁₁H₁₄FN₂O·HCl | 246.71 | 4-Fluorophenylmethyl, N-methyl | Drug discovery, agrochemicals |

| 3-Chloro-N-(4-methoxyphenyl)propanamide | - | C₁₀H₁₂ClNO₂ | 213.66 | 3-Chloro, 4-methoxyphenyl | Crystallography studies |

| (RS)-N-(4-Me-phenyl)-2-(propylamino) HCl | 35891-99-7 | C₁₃H₁₉N₂O·HCl | 264.76 | 2-Propylamino, 4-methylphenyl | Pharmacopeial impurity standard |

Biologische Aktivität

3-Amino-N-(4-methylphenyl)propanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and antifungal properties. The findings are supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2O·HCl. It features an amino group and a methylphenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 210.69 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antioxidant Activity

Research has demonstrated that derivatives of 3-amino-N-(4-methylphenyl)propanamide exhibit significant antioxidant activity. For instance, a study utilizing the DPPH radical scavenging method reported that certain derivatives showed antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .

Anticancer Activity

The anticancer potential of 3-amino-N-(4-methylphenyl)propanamide has been evaluated against various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results revealed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15.0 |

| MDA-MB-231 | 25.0 |

Antibacterial Activity

The antibacterial properties of 3-amino-N-(4-methylphenyl)propanamide have been investigated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to vary significantly among different strains, indicating moderate to good antibacterial activity.

Table 3: Antibacterial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 8.0 |

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies have shown effectiveness against Candida albicans with MIC values indicating promising antifungal potential .

Table 4: Antifungal Activity Data

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 12.0 |

Case Studies and Research Findings

- Study on Antioxidant Properties : A recent investigation highlighted the antioxidant capacity of synthesized derivatives of propanamides, including those related to 3-amino-N-(4-methylphenyl)propanamide. The study utilized various assays to quantify the radical scavenging ability and found significant results supporting its use as an antioxidant agent .

- Anticancer Efficacy : Another study focused on the structure-activity relationship (SAR) of related compounds, demonstrating that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines, suggesting pathways for further drug development .

- Broad-Spectrum Antimicrobial Activity : Research evaluating a series of alkaloids found that compounds similar to 3-amino-N-(4-methylphenyl)propanamide showed broad-spectrum antimicrobial activity, which supports its potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-Amino-N-(4-methylphenyl)propanamide hydrochloride, and how are reaction parameters optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or amide coupling. For example, reacting 3-aminopropanamide with 4-methylphenyl chloride under basic conditions (e.g., NaOH) in a polar solvent (e.g., DMF). Critical parameters include temperature control (40–60°C), stoichiometric ratios (1:1.2 molar ratio of amine to aryl chloride), and purification via recrystallization using ethanol/water mixtures . Industrial-scale synthesis employs continuous flow reactors to enhance yield (≥85%) and minimize by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm amine, amide, and aromatic proton environments (e.g., δ 7.2–7.4 ppm for para-methylphenyl protons) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z 223.3) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) by increasing ionic interactions. Stability studies involve pH-dependent degradation assays (pH 2–9) monitored via UV-Vis spectroscopy. The compound is most stable at pH 4–6, with <5% degradation over 72 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology : Cross-validate assays under standardized conditions. For example:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) with controls for apoptosis (Annexin V/PI staining) .

- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA. Contradictions may arise from cell-type specificity or assay sensitivity; orthogonal methods (e.g., Western blot for NF-κB) are recommended .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the amide group .

- Enzyme Kinetics : Michaelis-Menten assays to determine inhibition type (e.g., competitive Ki = 5.3 µM) .

- Mutagenesis : Validate binding sites by testing activity against enzyme mutants (e.g., R120A) .

Q. How can structural discrepancies between crystallographic data and computational models be reconciled?

- Methodology : Refine X-ray diffraction data (e.g., SHELXL ) and compare with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies in bond lengths (e.g., C=O: 1.23 Å vs. 1.25 Å computationally) may arise from crystal packing effects. Hydrogen-bonding networks (C–H···O, N–H···O) should be analyzed via Mercury software .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetics in preclinical models?

- Methodology :

- ADME Studies : Oral bioavailability in rodents (Cₘₐₓ = 1.2 µg/mL at 50 mg/kg) with LC-MS/MS quantification. Monitor metabolites (e.g., N-demethylation) .

- Tissue Distribution : Autoradiography using ¹⁴C-labeled compound to assess brain permeability (logP = 1.8) .

Q. How can researchers optimize multi-step synthesis routes to minimize racemization?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, 95:5 hexane/IPA). Low-temperature (−20°C) reactions reduce epimerization (<2% racemization) .

Methodological Notes

- Data Validation : Always cross-reference NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups .

- Crystallography : For ambiguous electron density, employ twin refinement (SHELXT ) and check for disorder using Olex2 .

- Biological Replicates : Use n ≥ 3 for IC₅₀ determinations and apply ANOVA with Tukey’s post-hoc test (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.